An In-depth Technical Guide to Ethyl 7-octenoate (CAS: 35194-38-8)
An In-depth Technical Guide to Ethyl 7-octenoate (CAS: 35194-38-8)
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of Ethyl 7-octenoate, a versatile unsaturated ester. Intended for researchers, chemists, and professionals in drug development and specialty chemicals, this guide details the compound's physicochemical properties, provides a robust, validated protocol for its synthesis via Fischer esterification, outlines rigorous analytical methods for quality control, and discusses its applications as a synthetic building block. The methodologies are presented to be self-validating, ensuring that researchers can confidently synthesize, purify, and characterize this compound for downstream applications.
Introduction and Overview
Ethyl 7-octenoate (C₁₀H₁₈O₂) is a fatty acid ethyl ester characterized by a terminal double bond at the C7-C8 position.[1] This terminal alkene functionality makes it a valuable and reactive intermediate in organic synthesis.[1][2] Unlike its saturated analogue, ethyl octanoate, the vinyl group in Ethyl 7-octenoate serves as a chemical handle for a wide array of transformations, including polymerization, metathesis, oxidation, and addition reactions.[1]
While found naturally as a volatile component in wine, arising from yeast fermentation, its primary value in a research and development setting is as a synthon.[3] Its structure is particularly relevant for constructing more complex molecules, such as insect pheromones or specialty polymers.[4][5] This guide focuses on the practical aspects of its laboratory-scale synthesis, purification, and characterization, providing the necessary detail for its reliable preparation and use in further synthetic applications.
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. The key properties of Ethyl 7-octenoate are summarized below.
| Property | Value | Source |
| CAS Number | 35194-38-8 | [1][6][7][8][9] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][6][7][10][11] |
| Molecular Weight | 170.25 g/mol | [6][7][8][10][11] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Boiling Point | ~210.5 °C @ 760 mmHg (estimated) | [7] |
| Flash Point | ~80 °C (176 °F) (estimated) | [7] |
| Purity (Typical) | ≥95% | [7][8] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][7] |
| Storage | Store sealed in a dry place at 2-8°C | [8] |
Synthesis of Ethyl 7-octenoate via Fischer Esterification
The most direct and economically viable method for preparing Ethyl 7-octenoate is the Fischer esterification of its parent carboxylic acid, 7-octenoic acid, with ethanol.
Principle of Synthesis
Fischer esterification is a classic acid-catalyzed condensation reaction. The process involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the target ester. The reaction is reversible, and therefore, it is driven to completion by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.
Detailed Experimental Protocol
Materials:
-
7-Octenoic acid (CAS: 18719-24-9)
-
Ethanol (absolute, ≥99.5%)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-octenoic acid (e.g., 14.2 g, 0.1 mol).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 92 g, 115 mL, 2.0 mol). The large excess of ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product.
-
Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.
-
Work-up - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Neutralization: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid - caution, CO₂ evolution), and finally with 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure Ethyl 7-octenoate.
Synthesis & Purification Workflow
Caption: Synthesis and purification workflow for Ethyl 7-octenoate.
Analytical Characterization & Quality Control
To ensure the identity and purity of the synthesized Ethyl 7-octenoate, a combination of spectroscopic and chromatographic techniques is essential. This constitutes a self-validating system where the analytical data must align with the expected structure from the synthesis.
Spectroscopic & Chromatographic Analysis
-
Infrared (IR) Spectroscopy: This technique is excellent for confirming the functional groups. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of characteristic ester peaks are key indicators of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the definitive structural confirmation by detailing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Electron ionization (EI) will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern for the ester.
-
Gas Chromatography (GC): GC is the primary method for assessing the purity of the final product. A single, sharp peak indicates a high-purity compound. When coupled with a mass spectrometer (GC-MS), it provides both purity data and mass confirmation simultaneously.
Expected Analytical Data
The following table summarizes the expected analytical data for verifying the structure and purity of Ethyl 7-octenoate.
| Analysis Type | Expected Result | Interpretation |
| IR Spectrum | ~3075 cm⁻¹ (=C-H stretch)~1735 cm⁻¹ (C=O ester stretch)~1640 cm⁻¹ (C=C stretch)~1180 cm⁻¹ (C-O stretch) | Confirms presence of terminal alkene and ester functional groups.[12] |
| ¹H NMR | δ ~5.8 (m, 1H, -CH=CH₂)δ ~4.9 (m, 2H, -CH=CH₂)δ ~4.1 (q, 2H, -O-CH₂-CH₃)δ ~2.3 (t, 2H, -CH₂-C=O)δ ~2.0 (q, 2H, -CH₂-CH=CH₂)δ ~1.6 (m, 2H)δ ~1.3 (m, 4H)δ ~1.2 (t, 3H, -O-CH₂-CH₃) | Provides a complete proton map of the molecule, confirming the structure. |
| Mass Spec (EI) | m/z = 170 (M⁺)Key Fragments: 125, 101, 88, 69, 55, 41 | Confirms molecular weight and provides a fragmentation fingerprint.[13] |
| GC Retention Index | Non-polar column: ~1186 - 1188Polar column: ~1471 - 1486 | Provides a reliable index for identification in complex mixtures.[9][11] |
Quality Control Logic
The following diagram illustrates the decision-making process for validating a batch of synthesized Ethyl 7-octenoate.
Caption: Quality control decision workflow for Ethyl 7-octenoate.
Applications and Further Reactions
The utility of Ethyl 7-octenoate stems directly from its bifunctional nature: an ester and a terminal alkene. This makes it a valuable building block in several areas:
-
Pheromone Synthesis: Terminal alkenes are common precursors in the synthesis of insect pheromones.[4][14][15] The double bond can be manipulated through reactions like epoxidation, dihydroxylation, or ozonolysis to introduce new functional groups at the end of the carbon chain.
-
Polymer Chemistry: As a monomer, the terminal alkene can undergo polymerization reactions to create specialty polymers with ester side chains, which can influence properties like polarity and degradability.
-
Fine Chemical Synthesis: The double bond can be used in various coupling reactions (e.g., Heck, Suzuki) or metathesis to build more complex carbon skeletons.[2] It is a starting point for creating chiral amines, homoallylic alcohols, and other valuable intermediates.[2]
Safety and Handling
Ethyl 7-octenoate is classified as an irritant.[8] Standard laboratory safety precautions should be followed.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.[16]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[8][16]
References
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MiMeDB. (n.d.). Showing metabocard for Ethyl 7-octenoate (MMDBc0033415). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 7-Octenoic acid, ethyl ester (CAS 35194-38-8). Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 7-octenoate, 35194-38-8. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 7-octenoate | C10H18O2 | CID 544127. Retrieved from [Link]
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NIST. (n.d.). 7-Octenoic acid, ethyl ester - Mass spectrum (electron ionization). Retrieved from [Link]
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NIST. (n.d.). 7-Octenoic acid, ethyl ester - Gas Chromatography. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 7-octenoate | C10H18O2 | CID 544127 - Section 3.2.1 Kovats Retention Index. Retrieved from [Link]
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Morken, J. P. et al. (2009). Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. Nature Chemistry, 1(4), 324–328. Retrieved from [Link]
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Arkat USA. (n.d.). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Retrieved from [Link]
- Google Patents. (n.d.). WO2018154244A1 - Method for the synthesis of pheromones.
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National Center for Biotechnology Information. (n.d.). Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]
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ResearchGate. (2012). Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.). Retrieved from [Link]
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